molecular formula C6H6F3N3 B1316363 2-Hydrazinyl-4-(trifluoromethyl)pyridine CAS No. 89570-84-3

2-Hydrazinyl-4-(trifluoromethyl)pyridine

Cat. No.: B1316363
CAS No.: 89570-84-3
M. Wt: 177.13 g/mol
InChI Key: WZILPRUCOSGHAP-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(trifluoromethyl)pyridine is an organic compound with the chemical formula C6H6F3N3. It is known for its unique structure, which includes a pyridine ring substituted with a hydrazinyl group at the 2-position and a trifluoromethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(trifluoromethyl)pyridine typically involves the reaction of 2-chloropyridine with hydrazine hydrate in ethanol. The reaction mixture is refluxed until completion, as monitored by thin-layer chromatography (TLC). After cooling, the ethanol is removed by evaporation, and the residue is partitioned between ethyl acetate and water. The organic phase is dried over anhydrous sodium sulfate and concentrated to yield the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines with different functional groups .

Scientific Research Applications

2-Hydrazinyl-4-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazino-4-(trifluoromethyl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluoro group instead of a hydrazinyl group.

    4-(Trifluoromethyl)pyridin-2-yl]hydrazine: Another structural isomer with similar functional groups

Uniqueness

2-Hydrazinyl-4-(trifluoromethyl)pyridine is unique due to the presence of both hydrazinyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-1-2-11-5(3-4)12-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZILPRUCOSGHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569116
Record name 2-Hydrazinyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89570-84-3
Record name Pyridine, 2-hydrazinyl-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89570-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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